Phenol, p-(alpha-(2-(dimethylamino)ethoxy)-o-methylbenzyl)-
Description
Phenol, p-(α-(2-(dimethylamino)ethoxy)-o-methylbenzyl)- (CAS 4258-28-0), also systematically named 4-((2-(dimethylamino)ethoxy)(phenyl)methyl)phenol, is a synthetic phenolic derivative characterized by a para-substituted benzyl group containing a 2-(dimethylamino)ethoxy moiety at the α-position and an ortho-methyl group on the benzyl ring. Its molecular formula is C₁₇H₂₁NO₂ (molar mass: 271.35 g/mol) .
The compound is structurally related to selective estrogen receptor modulators (SERMs) such as tamoxifen and droloxifene, which share the 2-(dimethylamino)ethoxy pharmacophore. However, unlike these drugs, the target compound lacks a stilbene backbone (C=C double bond) and instead features a benzyl-phenol scaffold. Its synthesis likely involves Mitsunobu-type reactions or palladium-catalyzed cross-coupling, as evidenced by similar protocols for analogous compounds (e.g., compound 15a in ) .
Properties
CAS No. |
29214-97-9 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy-(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C18H23NO2/c1-14-6-4-5-7-17(14)18(21-13-12-19(2)3)15-8-10-16(20)11-9-15/h4-11,18,20H,12-13H2,1-3H3 |
InChI Key |
HKMMNJKPPYCQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)O)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylphenol with 2-(dimethylamino)ethanol under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives .
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group may influence its solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and toxicological differences between the target compound and its analogs:
Key Structural and Functional Differences
Backbone Variations: The target compound’s benzyl-phenol core contrasts with the stilbene backbone of tamoxifen/droloxifene and the pyridine in doxylamine. This difference impacts metabolic stability and receptor binding. For example, tamoxifen’s stilbene structure allows α-hydroxylation to form genotoxic metabolites, whereas the benzyl-phenol scaffold may favor alternative metabolic pathways .
2-(Dimethylamino)ethoxy is a shared moiety across all compounds, critical for receptor interaction (e.g., estrogen receptor antagonism in SERMs) .
Doxylamine’s pyridine ring confers antihistamine activity but also CNS toxicity at high doses .
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